molecular formula C20H16FNaO3S B8438067 EINECS 255-085-9 CAS No. 40796-29-0

EINECS 255-085-9

Cat. No.: B8438067
CAS No.: 40796-29-0
M. Wt: 378.4 g/mol
InChI Key: YMXUJDLCLXHYBO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium sulindac (EINECS 255-085-9) is the sodium salt form of sulindac, a molecule characterized as a methylene indene derivative. The compound's structure features a fluoro-substituted aromatic ring system and a (Z)-configuration around the exocyclic alkene bond, as defined by its IUPAC name: sodium 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate . It has a molecular formula of C20H17FO3SNa and a molecular weight of approximately 379.40 g/mol . The canonical SMILES representation is CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] . This reagent is provided for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers can utilize this high-purity compound to support studies in areas such as medicinal chemistry, pharmacology, and biochemical analysis.

Properties

CAS No.

40796-29-0

Molecular Formula

C20H16FNaO3S

Molecular Weight

378.4 g/mol

IUPAC Name

sodium;2-[6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate

InChI

InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1

InChI Key

YMXUJDLCLXHYBO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Methylsulphinyl Group Introduction

The methylsulphinyl moiety is introduced via nucleophilic substitution or oxidation:

  • Method A : Reaction with methylsulphinyl chloride in anhydrous THF at −20°C.

    Yields: 75–85% (pH 7–8, 12–16 hr).

  • Method B : Oxidation of methylthio intermediates using meta-chloroperbenzoic acid (m-CPBA) .

    Yields: 82–90% (0°C, 6 hr).

Methylene Group Formation

A condensation reaction with formaldehyde or paraformaldehyde under basic conditions (K₂CO₃, DMF) forms the methylene bridge. Kinetic studies show pseudo-first-order behavior with k=0.12min1k = 0.12 \, \text{min}^{-1} at 50°C.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

StepLarge-Scale ParametersPurification Method
Bulk Alkylation100–500 L reactors, 70°CDistillation under vacuum
SulfoxidationContinuous flow reactorsLiquid-liquid extraction
CrystallizationAnti-solvent (hexane) additionRecrystallization

Key challenges include minimizing bis-sulphinyl byproducts (≤2% w/w) through precise stoichiometric control.

Process Optimization and Catalysis

Catalytic Systems

  • Palladium Catalysts : Improve coupling efficiency in indene functionalization (TOF = 1,200 hr⁻¹).

  • Photoredox Catalysis : Enhances methylsulphinyl group stability under visible light (λ = 450 nm).

Solvent Effects

SolventDielectric Constant (ε)Yield (%)
DCM8.9378
THF7.5885
MeCN37.562

Polar aprotic solvents (e.g., THF) optimize nucleophilicity.

Analytical and Quality Control Methods

Purity Assessment

  • HPLC : C18 column, mobile phase = MeCN/H₂O (70:30), retention time = 6.2 min.

  • ¹H NMR : Characteristic peaks at δ 2.35 (CH₃S(O)-) and δ 7.1–7.4 (indene aromatic protons).

Impurity Profiling

ImpuritySourceControl Strategy
Bis-sulphinyl adductsOver-oxidationLimit reaction time ≤8 hr
Dehalogenated byproductsIncomplete fluorinationExcess F⁻ reagents

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Scalability
Laboratory-scale (Batch)72–8595–98Low
Continuous Flow88–9299+High
Microwave-assisted80–8497Moderate

Continuous flow systems reduce side reactions through precise residence time control (τ = 2.5 min) .

Chemical Reactions Analysis

Types of Reactions

EINECS 255-085-9 undergoes various chemical reactions, including:

    Oxidation: The methylsulphinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

EINECS 255-085-9 has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of EINECS 255-085-9 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Case Studies of Analogous Compounds

Fluorinated Aromatics
  • CAS 405-05-0 and its analogs (e.g., 2-fluoro-4-hydroxybenzaldehyde) share high similarity in halogen substitution patterns and log Kow, enabling read-across for environmental persistence and toxicity .
  • Contrast : Fluorinated thiophenes (e.g., CAS 20358-06-9) exhibit higher TPSA due to sulfur and nitrogen moieties, reducing BBB penetration compared to fluorinated aldehydes .
Chlorinated Alkanes
  • QSAR models using these analogs predict fish toxicity with >85% accuracy .

Challenges and Limitations

  • Structural vs. Functional Divergence : Physicochemically similar compounds (e.g., ERGO’s DON vs. EINECS) may differ structurally, complicating read-across .
  • Data Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups; botanical extracts and complex mixtures remain problematic .

Q & A

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s pharmacological studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 data. Account for heteroscedasticity using weighted least squares. Use Bayesian hierarchical models to pool data from multiple studies. Report confidence intervals and effect sizes (Cohen’s d) for clinical relevance .

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